N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide
Description
This compound features a benzamide core substituted with a 3-methyl group at the benzene ring, linked via an ethyl chain to a 4-methyl-1,3-thiazole ring bearing a 3,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-14-6-5-7-16(12-14)21(25)23-11-10-20-15(2)24-22(28-20)17-8-9-18(26-3)19(13-17)27-4/h5-9,12-13H,10-11H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIGNRYECHNANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways, induction of apoptosis in cancer cells, or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
Key Structural Features
Target Compound :
- Benzamide moiety : 3-Methyl substitution enhances lipophilicity compared to unsubstituted benzamides.
- Ethyl linker : Balances flexibility and rigidity for optimal interaction with target sites.
Analog 1 : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks the thiazole ring and 3-methyl benzamide substitution.
- Synthesis : Formed via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C).
- Key Difference : Absence of thiazole reduces heterocyclic interactions; simpler structure may limit target specificity.
Analog 2 : N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide (TAK 715)
- Structure : Contains a pyridine-thiazole hybrid system with a 3-methylphenyl group.
- Relevance : Demonstrated kinase inhibition (e.g., p38 MAPK) due to thiazole-pyridine synergy.
- Comparison : The target compound’s 3,4-dimethoxyphenyl group may enhance π-π stacking compared to TAK 715’s 3-methylphenyl.
Analog 3 : N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide
- Structure : Replaces benzamide with a sulfonamide group; nitro substitution increases electron-withdrawing effects.
- Implications : Sulfonamide analogs often exhibit altered solubility and binding kinetics compared to benzamides.
Physicochemical and Spectroscopic Properties
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a thiazole derivative with potential biological activity. This compound has garnered attention for its diverse applications in medicinal chemistry, particularly in the realms of antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The compound features a thiazole ring, a benzamide group, and dimethoxyphenyl substituents. Its molecular formula is with a molecular weight of 416.56 g/mol. The IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 416.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes by binding to their active sites or modulate signal transduction pathways involved in cell proliferation and apoptosis. This interaction can lead to significant biological effects such as:
- Inhibition of cancer cell growth : By inducing apoptosis in various cancer cell lines.
- Antimicrobial activity : Disruption of microbial cell wall synthesis.
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines including Mia PaCa-2 and PANC-1. The compound was found to induce apoptosis and inhibit cell proliferation significantly.
Case Study Example :
In a study evaluating the compound's efficacy against pancreatic cancer cells, it was shown that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers (e.g., caspase activation) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assays revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Candida albicans | 7.81 µg/mL |
These results indicate that this compound could serve as a lead compound for further development into antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the thiazole ring or the benzamide moiety can significantly influence potency and selectivity.
Key Findings :
- Dimethoxy Substituents : Enhance lipophilicity and cellular uptake.
- Thiazole Ring Modifications : Alter enzyme binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
